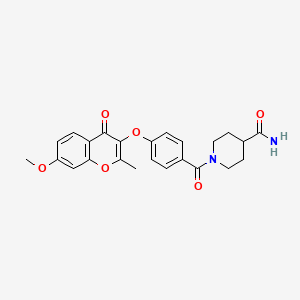

1-(4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperidine-4-carboxamide

Description

This compound features a chromen-4-one core substituted with methoxy (7-position) and methyl (2-position) groups, linked via a benzoyloxy bridge to a piperidine ring bearing a terminal carboxamide moiety. The chromenone scaffold is associated with diverse biological activities, including kinase inhibition and anti-inflammatory effects, while the piperidine-carboxamide moiety may enhance solubility and binding specificity .

Properties

IUPAC Name |

1-[4-(7-methoxy-2-methyl-4-oxochromen-3-yl)oxybenzoyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O6/c1-14-22(21(27)19-8-7-18(30-2)13-20(19)31-14)32-17-5-3-16(4-6-17)24(29)26-11-9-15(10-12-26)23(25)28/h3-8,13,15H,9-12H2,1-2H3,(H2,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPHNYEIDAWIYMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=C(C=C3)C(=O)N4CCC(CC4)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 1-(4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperidine-4-carboxamide involves multiple synthetic steps:

Formation of the chromen-4-one core: : Starting from a suitable precursor like a substituted phenol and coupling with an appropriate aldehyde under acid catalysis to form the chromen-4-one scaffold.

Methoxylation and Methylation: : Functionalization of the chromen-4-one with methoxy and methyl groups using reagents like methanol and methyl iodide, often under basic conditions.

Linking to Benzoyl Piperidine: : The chromen-4-one derivative is then coupled with 4-benzoyl piperidine using a reagent like carbodiimide to form the final compound.

Industrial Production Methods: In an industrial setting, the synthesis might be streamlined by optimizing reaction conditions such as solvent choice, temperature, and the use of catalysts to increase yield and purity. Continuous flow chemistry might be employed to handle multi-step synthesis more efficiently and safely.

Chemical Reactions Analysis

Types of Reactions: 1-(4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: : Transformation of the methoxy group to hydroxyl or carboxylic acid under strong oxidizing conditions.

Reduction: : Reduction of the ketone group to secondary alcohol using hydrides such as sodium borohydride.

Substitution: : The amide or methoxy groups may undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: : Using oxidizing agents like potassium permanganate or chromic acid.

Reduction: : Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: : Utilizing nucleophiles such as amines or thiols, often in polar aprotic solvents like DMSO or DMF.

Major Products:

From Oxidation: : Products might include carboxylic acids or quinones.

From Reduction: : Products could be secondary alcohols or fully reduced chroman derivatives.

From Substitution: : Could form new derivatives with varied functional groups replacing the methoxy or amide moieties.

Scientific Research Applications

Anticancer Activity

Numerous studies have explored the anticancer potential of compounds containing chromenone and piperidine structures. Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that similar compounds show IC50 values indicating significant anticancer activity, suggesting that this compound could be a candidate for further investigation in cancer therapy .

Anti-inflammatory Effects

Compounds with chromenone structures are often linked to anti-inflammatory properties. The presence of the methoxy group in this compound may enhance its ability to inhibit inflammatory pathways, making it a potential candidate for treating inflammatory diseases. Research into related compounds has shown promising results in reducing inflammation markers in vitro .

Enzyme Inhibition

The piperidine moiety is known for its ability to inhibit various enzymes, including acetylcholinesterase and urease. Studies on similar piperidine derivatives have demonstrated their effectiveness as enzyme inhibitors, which could be beneficial in treating conditions like Alzheimer's disease or bacterial infections .

Case Study 1: Anticancer Evaluation

A study published in the Tropical Journal of Pharmaceutical Research evaluated the anticancer properties of synthesized piperidine derivatives. The results indicated that certain derivatives exhibited low IC50 values, highlighting their potential as strong anticancer agents compared to established chemotherapeutics like doxorubicin .

Case Study 2: Anti-inflammatory Activity

Research on methoxy-substituted chromenones has shown that these compounds can effectively reduce pro-inflammatory cytokines in cell cultures. This suggests that the compound's structure may allow it to modulate inflammatory responses, providing a basis for further exploration in inflammatory disease treatments .

Case Study 3: Enzyme Inhibition Studies

In another study focusing on enzyme inhibition by piperidine derivatives, several compounds were tested against acetylcholinesterase and demonstrated significant inhibitory activity. This suggests that similar structural features in 1-(4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperidine-4-carboxamide could yield comparable results .

Mechanism of Action

Molecular Targets and Pathways: 1-(4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperidine-4-carboxamide is likely to exert its biological effects by:

Inhibiting Enzymes: : Such as kinases involved in cell signaling pathways, particularly those governing cell growth and apoptosis.

Binding to Receptors: : Possibly interacting with hormone or neurotransmitter receptors, modulating their activity.

Antioxidant Pathways: : Scavenging free radicals and reducing oxidative stress, thus protecting cellular components from damage.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compounds listed in share partial structural motifs with the target molecule, enabling comparisons of synthetic routes, substituent effects, and physicochemical properties. Below is a detailed analysis:

Core Structural Motifs and Functional Groups

- Chromenone vs. Benzamide/Urea Linkages: The target compound’s chromenone core distinguishes it from analogs in (e.g., 8a–8c, 14a–14d), which feature benzamide or urea groups. Chromenones are planar aromatic systems that may engage in π-π stacking interactions, whereas benzamide/urea groups prioritize hydrogen bonding .

- Piperidine Substitution : The target’s piperidine-4-carboxamide group contrasts with compounds like 14a (piperidin-4-yloxy-phenylurea) and 8a (piperidin-4-yl-benzamide). The carboxamide likely enhances polarity compared to urea or trifluoromethylbenzamide groups in analogs .

Physicochemical Properties

- Lipophilicity : The trifluoromethyl groups in 8a and 8b increase lipophilicity (logP ~3–4), whereas the target’s methoxy and carboxamide groups may reduce it (predicted logP ~1–2).

- Solubility : Carboxamides (e.g., target compound) generally exhibit higher aqueous solubility than ureas (e.g., 14a–14d ) due to enhanced hydrogen-bonding capacity .

Structural Data and Characterization

- 1H-NMR Trends: Piperidine protons in 8a–8c resonate at δ 1.5–3.0 ppm, similar to the target’s piperidine moiety. Aromatic protons in chromenone (target) are expected downfield (δ 6.5–8.5 ppm) compared to benzamide analogs (δ 7.0–8.0 ppm) due to electron-withdrawing effects of the 4-oxo group .

Data Tables

Table 1: Comparison of Key Structural Features

| Compound | Core Structure | Key Substituents | Yield (%) | logP (Predicted) |

|---|---|---|---|---|

| Target Compound | Chromenone | 7-OCH₃, 2-CH₃, piperidine-4-carboxamide | N/A | ~1.5 |

| 8a | Benzamide | 3-CF₃, ethylthioureido | 64.2 | ~3.2 |

| 14a | Urea | 3-F, 4-CF₃ | 35.2 | ~3.8 |

| 8c | Benzamide | 4-Cl, 2-OCH₃ | 65.2 | ~2.9 |

Table 2: 1H-NMR Chemical Shift Ranges

| Compound | Piperidine Protons (δ, ppm) | Aromatic Protons (δ, ppm) |

|---|---|---|

| Target Compound | 1.5–3.0 (predicted) | 6.5–8.5 (predicted) |

| 8a (CDCl₃) | 1.6–2.9 | 7.2–8.1 |

| 14a (CDCl₃) | 1.5–3.1 | 6.8–7.9 |

Research Implications and Limitations

- Advantages of Target Compound: The chromenone-carboxamide hybrid may offer unique bioactivity profiles compared to benzamide/urea analogs, warranting further pharmacological studies.

- Limitations : lacks biological data, precluding direct efficacy comparisons. Structural predictions rely on extrapolation from analogs.

Biological Activity

1-(4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperidine-4-carboxamide, a compound featuring a chromenone core, exhibits promising biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 416.4 g/mol. The compound features a chromenone moiety, which is often associated with various biological activities, including anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the chromenone structure. For instance, derivatives of chromenone have shown significant inhibitory effects on cancer cell proliferation through various mechanisms:

- Mechanisms of Action :

-

Case Studies :

- A study demonstrated that a structurally similar compound induced apoptosis in breast cancer cells by disrupting mitochondrial membrane integrity and activating caspase pathways .

- Another investigation reported that chromenone derivatives significantly inhibited the growth of various cancer cell lines, showcasing their potential as anticancer agents .

Antioxidant Activity

The antioxidant properties of chromenone derivatives are also notable. The compound may scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

- Research Findings :

- Chromenone compounds have been shown to exhibit high radical scavenging activity in vitro, suggesting their potential utility in preventing oxidative damage.

Antimicrobial Activity

Research indicates that compounds with chromenone structures possess antimicrobial properties against various pathogens.

- Mechanism :

-

Case Studies :

- Several studies have reported effective inhibition of bacterial growth by chromenone derivatives, positioning them as candidates for developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 7-Methoxy-2-methylchromen-4-one | Structure | Anticancer, Antioxidant |

| N-(pyridin-3-yl)benzamide | Structure | Antimicrobial |

| 4-Hydroxybenzamide | Structure | Anticancer |

This table illustrates the biological activities associated with structurally similar compounds, highlighting the unique properties conferred by the combination of chromenone and piperidine moieties in our compound.

Q & A

Basic Question: What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

Methodological Answer:

The synthesis of this compound involves multi-step coupling reactions, with critical optimization of reaction parameters such as solvent choice, temperature, and catalyst loading. For example, coupling the chromen-4-one derivative with a benzoyl-piperidine intermediate requires anhydrous conditions in aprotic solvents (e.g., dichloromethane) to minimize hydrolysis . Reaction optimization can employ Design of Experiments (DoE) methodologies, such as factorial designs, to evaluate interactions between variables (e.g., molar ratios, reaction time) and maximize yield . Post-synthesis purification via column chromatography or recrystallization should validate purity (≥95%) using HPLC or NMR .

Advanced Question: How can computational chemistry and reaction path search methods accelerate the design of novel derivatives?

Methodological Answer:

Quantum chemical calculations (e.g., density functional theory) can predict transition states and thermodynamic stability of intermediates, enabling targeted synthesis of derivatives with improved bioactivity. The ICReDD framework integrates computational reaction path searches with experimental validation, narrowing optimal conditions for regioselective functionalization (e.g., methoxy group substitution) . Machine learning models trained on kinetic data from similar chromen-4-one derivatives can further prioritize synthetic routes with higher success probabilities .

Basic Question: What analytical techniques are essential for characterizing this compound’s structural and physicochemical properties?

Methodological Answer:

- Structural Confirmation: High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) resolve the benzoyl-piperidine linkage and chromen-4-one core .

- Purity Assessment: Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies impurities, while differential scanning calorimetry (DSC) evaluates crystallinity .

- Solubility Profiling: Equilibrium solubility in biorelevant media (e.g., FaSSIF/FeSSIF) is measured via shake-flask method, critical for in vitro assays .

Advanced Question: How should researchers address contradictions in pharmacological data (e.g., conflicting IC50 values across studies)?

Methodological Answer:

Discrepancies often arise from assay variability (e.g., cell line differences, incubation times). To mitigate:

- Standardization: Use validated protocols (e.g., NIH/NCATS guidelines) for dose-response curves and controls .

- Meta-Analysis: Apply statistical tools (e.g., Bayesian hierarchical models) to aggregate data from multiple studies, adjusting for batch effects .

- Mechanistic Validation: Confirm target engagement via orthogonal assays (e.g., SPR for binding kinetics, CRISPR knockouts for pathway specificity) .

Advanced Question: What strategies improve the compound’s metabolic stability without compromising target affinity?

Methodological Answer:

- Scaffold Rigidification: Introduce conformational constraints (e.g., cyclization of the piperidine ring) to reduce CYP450-mediated oxidation .

- Isotopic Labeling: Deuterium substitution at metabolically labile sites (e.g., methoxy groups) slows degradation, assessed via in vitro microsomal stability assays .

- Prodrug Design: Mask the carboxamide group as an ester prodrug, enhancing solubility and delaying hydrolysis until target tissue exposure .

Basic Question: How can researchers assess the compound’s stability under varying environmental conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to stress conditions (acid/base hydrolysis, thermal, oxidative) and monitor degradation products via LC-MS .

- pH-Dependent Stability: Use buffer systems (pH 1–10) to simulate gastrointestinal and physiological environments, quantifying half-life via UV spectroscopy .

- Light Sensitivity: Conduct ICH Q1B photostability testing under controlled UV/visible light exposure .

Advanced Question: What methodologies enable efficient analysis of the compound’s solid-state properties (e.g., polymorphism)?

Methodological Answer:

- Polymorph Screening: High-throughput crystallization in diverse solvents (e.g., ethanol, DMSO) identifies stable forms, characterized via X-ray powder diffraction (XRPD) .

- Hygroscopicity Testing: Dynamic vapor sorption (DVS) measures moisture uptake, critical for formulation stability .

- Co-Crystal Engineering: Screen co-formers (e.g., succinic acid) via slurry methods to enhance solubility while maintaining crystallinity .

Advanced Question: How can researchers resolve synthetic bottlenecks in scaling up the benzoyl-piperidine intermediate?

Methodological Answer:

- Flow Chemistry: Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., benzoylation), reducing byproduct formation .

- Catalyst Recycling: Immobilize Pd catalysts on magnetic nanoparticles for Suzuki-Miyaura couplings, enabling reuse and minimizing metal leaching .

- Process Analytical Technology (PAT): Real-time monitoring via inline FTIR or Raman spectroscopy ensures consistent intermediate quality during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.